![molecular formula C13H15N3O2S B2452118 N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 1172897-26-5](/img/structure/B2452118.png)
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide
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Overview
Description
“N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains a propionamide group (a derivative of propionic acid where the hydroxyl group is replaced by an amide), a methylthio group (a sulfur analog of the methoxy group), and an oxadiazole ring (a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it might involve the reaction of a 4-(methylthio)benzyl derivative with a 1,3,4-oxadiazol-2-yl propionamide derivative . Please consult with a chemist for accurate synthesis methods.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure could be determined using techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The oxadiazole ring is aromatic and relatively stable. The amide group might undergo hydrolysis under acidic or basic conditions. The methylthio group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, like most amides . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally .Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial properties. Notably, compounds like N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) demonstrated potent activity against bacteria such as E. coli, P. aeruginosa, and S. epidermidis with a minimum inhibitory concentration (MIC) of 3 µg/mL .
- Compound IXi exhibited antitubercular activity at 6.25 µg/mL. Given the global challenge of tuberculosis (TB), novel agents like this compound hold promise for TB treatment, especially in the context of multi-drug-resistant strains .
- IXi also displayed anti-HIV activity at 7.15 µg/mL against both HIV1 and HIV2. Considering the co-infection risk between TB and HIV, compounds like this may contribute to dual therapy strategies .
- The compound has been used as a precursor in the synthesis of new 1,3,4-thiadiazole derivatives. These derivatives were evaluated for their antimicrobial activity, potentially expanding the compound’s applications .
- While not directly related to the compound itself, similar N-substituted structures have been explored for their antitumor activities. Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated in vitro .
- Overall, the synthesized and biologically evaluated triazolo quinazolines, including this compound, show promise as potential drug candidates. Their diverse activities warrant further optimization and development .
Antimicrobial Activity
Antitubercular Potential
Anti-HIV Properties
1,3,4-Thiadiazole Derivatives
Antitumor Investigations
Drug Development Potential
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-11(17)14-13-16-15-12(18-13)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXPPLYTVTLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide |
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